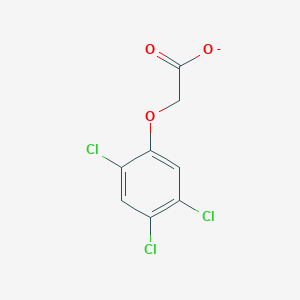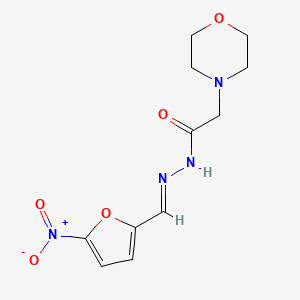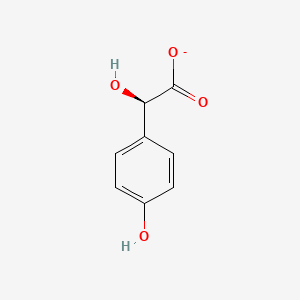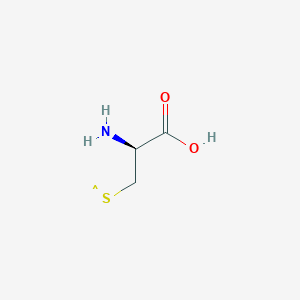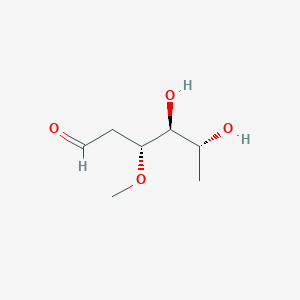![molecular formula C13H16ClN3O2 B1233538 (1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)
(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-chlorophenyl)hydrazinylidene]-1-(4-morpholinyl)-2-propanone is a member of phenylhydrazines.
Scientific Research Applications
Pharmacological Interest of Morpholine Derivatives
Morpholine, a six-membered aromatic organic heterocycle, is present in various compounds developed for pharmacological activities. The structural feature of morpholine in molecules has been explored for a broad spectrum of pharmacological profiles. Morpholine derivatives have shown potential in various pharmacophoric activities, highlighting their significance in drug design and synthesis. The exploration of methodologies for morpholine and pyran analogues indicates their versatile applications in medicinal chemistry. The development of novel morpholine derivatives based on their potent pharmacological profiles can support future research in designing effective therapeutic agents (Asif & Imran, 2019).
Piperazine and morpholine nuclei, sharing similar pharmacological applications, have been subjects of various new synthetic methods for their derivatives. The tendency in the synthesis of piperazine and morpholine analogues reveals their potent pharmacophoric activities, which are crucial for developing new therapeutic agents (Al-Ghorbani Mohammed et al., 2015).
properties
Molecular Formula |
C13H16ClN3O2 |
|---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one |
InChI |
InChI=1S/C13H16ClN3O2/c1-10(18)13(17-5-7-19-8-6-17)16-15-12-4-2-3-11(14)9-12/h2-4,9,15H,5-8H2,1H3/b16-13+ |
InChI Key |
ROWXADOVDRCHNU-DTQAZKPQSA-N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/N2CCOCC2 |
SMILES |
CC(=O)C(=NNC1=CC(=CC=C1)Cl)N2CCOCC2 |
Canonical SMILES |
CC(=O)C(=NNC1=CC(=CC=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



